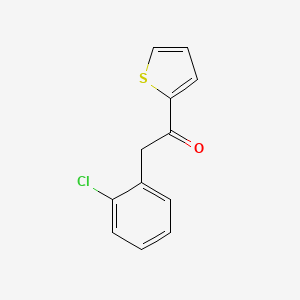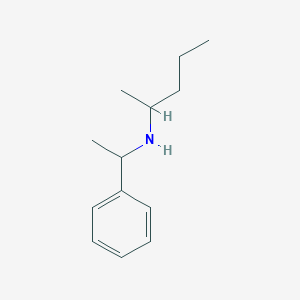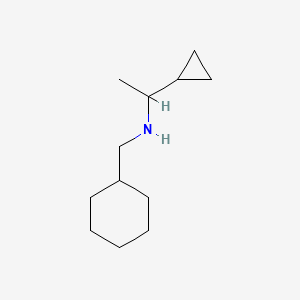
2-(5-methyl-1H-pyrazol-4-yl)aniline
Descripción general
Descripción
“2-(5-methyl-1H-pyrazol-4-yl)aniline” is an organic compound with the molecular formula C10H11N3 . It is also known as 5-methyl-4-(2-aminophenyl)pyrazole or MAP. The compound is a pyrazole derivative that has a phenyl and an amino group attached to it. It is an off-white solid .
Synthesis Analysis
A Friedel–Crafts approach provided a reliable access to the key intermediate, subsequently followed by a Suzuki–Miyaura cross-coupling .Molecular Structure Analysis
The molecular weight of “2-(5-methyl-1H-pyrazol-4-yl)aniline” is 173.22 . The InChI code is 1S/C10H11N3/c1-7-9(6-12-13-7)8-4-2-3-5-10(8)11/h2-6H,11H2,1H3,(H,12,13) .Chemical Reactions Analysis
Reaction of 5‐amino‐3‐substituted pyrazoles and 5‐amino‐1,3‐disubstituted pyrazoles with fluorinated‐β‐diketones results in the formation of the single isomer of pyrazolo .Physical And Chemical Properties Analysis
“2-(5-methyl-1H-pyrazol-4-yl)aniline” is an off-white solid . It is soluble in chloroform, ethanol, and methanol. The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Based on the available information, here is a comprehensive analysis of the scientific research applications of “2-(5-methyl-1H-pyrazol-4-yl)aniline”:
Antileishmanial and Antimalarial Activities
This compound has been studied for its potential in treating tropical diseases such as leishmaniasis and malaria. Research indicates that derivatives of this compound exhibit potent antileishmanial and antimalarial activities, which could lead to new therapeutic agents .
Prostate Cancer Therapy
2-(5-methyl-1H-pyrazol-4-yl)aniline derivatives have shown promise in inhibiting the growth of prostate cancer cells by blocking androgen receptor signaling, which is a vital strategy in prostate cancer therapy .
Proteomics Research
This compound is used in proteomics research, where it may serve as a biochemical tool for studying protein expression and function within various biological systems .
Pharmacological Effects
Pyrazole-bearing compounds like 2-(5-methyl-1H-pyrazol-4-yl)aniline are known for their diverse pharmacological effects, which include activities beyond antileishmanial and antimalarial, suggesting potential in various therapeutic areas .
PDE10A Inhibition
Derivatives of this compound have been explored as inhibitors of phosphodiesterase 10A (PDE10A), an enzyme involved in neurological and psychiatric disorders, indicating potential applications in this field .
Therapeutic Potential in Other Diseases
While specific diseases are not mentioned in the search results, compounds with similar structures have been investigated for their therapeutic potential in a range of diseases, suggesting that further research could uncover additional applications.
BMC Chemistry Springer Link Santa Cruz Biotechnology Springer Link
Mecanismo De Acción
Target of Action
The primary target of 2-(5-methyl-1H-pyrazol-4-yl)aniline is the androgen receptor (AR). The androgen receptor signaling is often activated in prostate cancer cells, and blocking this signaling by AR antagonists is a crucial strategy in prostate cancer therapy .
Mode of Action
2-(5-methyl-1H-pyrazol-4-yl)aniline acts as an antagonist to the androgen receptor. It binds to the receptor, preventing it from activating the signaling pathway that promotes prostate cancer cell growth .
Biochemical Pathways
The compound affects the androgen receptor signaling pathway. When the androgen receptor is blocked, it prevents the activation of this pathway, which is often reactivated in prostate cancer cells after androgen deprivation therapy. This reactivation can lead to the progression of prostate cancer to a more resistant stage, known as castration-resistant prostate cancer .
Pharmacokinetics
Similar compounds have been found to be rapidly metabolized by human liver microsomes . This could impact the bioavailability of the compound, as rapid metabolism could lead to lower levels of the active compound in the body.
Result of Action
The result of the action of 2-(5-methyl-1H-pyrazol-4-yl)aniline is the inhibition of prostate cancer cell growth. By acting as an antagonist to the androgen receptor, it prevents the activation of the signaling pathway that promotes cell growth. This leads to a decrease in the proliferation of prostate cancer cells .
Safety and Hazards
Direcciones Futuras
Research of drugs targeting CRPC is mainly divided into two directions, one is blockage of endogenous synthesis of androgen by the CYP17A inhibitor Abiraterone and the other is to combat drug resistance that emerges after prolonged usage of first-generation AR antagonists . A scalable and environmentally benign route to the free base of branaplam, a small molecule splicing modulator, was identified and developed .
Propiedades
IUPAC Name |
2-(5-methyl-1H-pyrazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-9(6-12-13-7)8-4-2-3-5-10(8)11/h2-6H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXWZWAXBVIKCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-1H-pyrazol-4-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









amine](/img/structure/B1462098.png)
![1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-4-carboxylic acid](/img/structure/B1462099.png)
amine](/img/structure/B1462102.png)
amine](/img/structure/B1462103.png)
![(1-Methoxypropan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462105.png)
amine](/img/structure/B1462106.png)

